molecular formula C10H9ClF3N B13233147 3,3,3-Trifluoro-N-(o-tolyl)propanimidoyl chloride

3,3,3-Trifluoro-N-(o-tolyl)propanimidoyl chloride

Cat. No.: B13233147
M. Wt: 235.63 g/mol
InChI Key: XRLSLNHLEVGEAJ-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-N-(o-tolyl)propanimidoyl chloride is a chemical compound with the molecular formula C10H9ClF3N It is characterized by the presence of trifluoromethyl and o-tolyl groups attached to a propanimidoyl chloride backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-N-(o-tolyl)propanimidoyl chloride typically involves the reaction of 3,3,3-trifluoropropionyl chloride with o-toluidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3,3,3-Trifluoropropionyl chloride+o-Toluidine3,3,3-Trifluoro-N-(o-tolyl)propanimidoyl chloride\text{3,3,3-Trifluoropropionyl chloride} + \text{o-Toluidine} \rightarrow \text{this compound} 3,3,3-Trifluoropropionyl chloride+o-Toluidine→3,3,3-Trifluoro-N-(o-tolyl)propanimidoyl chloride

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-N-(o-tolyl)propanimidoyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloride group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions under appropriate conditions.

    Hydrolysis: The imidoyl chloride group can be hydrolyzed to form corresponding amides or acids.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.

Major Products Formed

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

    Oxidation: Formation of oxidized products such as carboxylic acids.

    Reduction: Formation of reduced products such as amines.

    Hydrolysis: Formation of amides or carboxylic acids.

Scientific Research Applications

3,3,3-Trifluoro-N-(o-tolyl)propanimidoyl chloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-N-(o-tolyl)propanimidoyl chloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and influence its binding affinity to proteins or enzymes. The imidoyl chloride group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. These interactions can modulate biological pathways and result in specific effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,3-Trifluoro-N-phenylpropanimidoyl chloride
  • 3,3,3-Trifluoro-N-(p-tolyl)propanimidoyl chloride
  • 3,3,3-Trifluoro-N-(m-tolyl)propanimidoyl chloride

Uniqueness

3,3,3-Trifluoro-N-(o-tolyl)propanimidoyl chloride is unique due to the presence of the o-tolyl group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct properties, such as increased stability and lipophilicity, compared to similar compounds.

Properties

Molecular Formula

C10H9ClF3N

Molecular Weight

235.63 g/mol

IUPAC Name

3,3,3-trifluoro-N-(2-methylphenyl)propanimidoyl chloride

InChI

InChI=1S/C10H9ClF3N/c1-7-4-2-3-5-8(7)15-9(11)6-10(12,13)14/h2-5H,6H2,1H3

InChI Key

XRLSLNHLEVGEAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=C(CC(F)(F)F)Cl

Origin of Product

United States

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